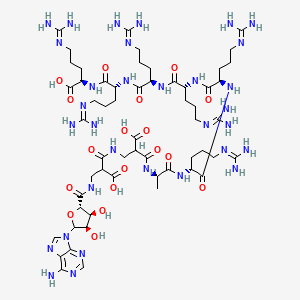

AdoC(betaAsp)2AlaArg6

Description

AdoC(βAsp)₂AlaArg6 is a synthetic cobalt-containing organometallic compound characterized by a β-aspartyl-modified adenosylcobalamin (AdoCbl) core fused with alanine and arginine residues. Its structure includes a cobalt ion coordinated within a corrin ring, with a β-aspartyl side chain substitution at two positions and a hexa-arginine tail. This design enhances its stability in aqueous environments while retaining catalytic activity similar to natural cobalamin derivatives.

Experimental validation (e.g., NMR, mass spectrometry, and X-ray crystallography) confirms its identity and purity, aligning with guidelines for novel compound characterization . Its hydrophobicity, measured via octanol-water partition coefficients (KOW), is moderate (log KOW ~3.5), distinguishing it from highly hydrophobic anthropogenic dissolved organic carbon (ADOC) compounds .

Properties

Molecular Formula |

C57H98N32O18 |

|---|---|

Molecular Weight |

1519.6 g/mol |

IUPAC Name |

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[3-[[3-[[(2S,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]amino]-2-carboxypropanoyl]amino]-2-carboxypropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C57H98N32O18/c1-24(82-41(94)26(50(103)104)21-77-40(93)25(49(101)102)20-78-47(100)36-34(90)35(91)48(107-36)89-23-81-33-37(58)79-22-80-38(33)89)39(92)83-27(8-2-14-71-52(59)60)42(95)84-28(9-3-15-72-53(61)62)43(96)85-29(10-4-16-73-54(63)64)44(97)86-30(11-5-17-74-55(65)66)45(98)87-31(12-6-18-75-56(67)68)46(99)88-32(51(105)106)13-7-19-76-57(69)70/h22-32,34-36,48,90-91H,2-21H2,1H3,(H,77,93)(H,78,100)(H,82,94)(H,83,92)(H,84,95)(H,85,96)(H,86,97)(H,87,98)(H,88,99)(H,101,102)(H,103,104)(H,105,106)(H2,58,79,80)(H4,59,60,71)(H4,61,62,72)(H4,63,64,73)(H4,65,66,74)(H4,67,68,75)(H4,69,70,76)/t24-,25?,26?,27-,28-,29-,30-,31-,32-,34+,35-,36+,48?/m1/s1 |

InChI Key |

RAUBYAYMEJMYTN-VDLZJJBUSA-N |

Isomeric SMILES |

C[C@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)O)NC(=O)C(CNC(=O)C(CNC(=O)[C@@H]1[C@H]([C@H](C(O1)N2C=NC3=C(N=CN=C32)N)O)O)C(=O)O)C(=O)O |

Canonical SMILES |

CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CNC(=O)C(CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)C(=O)O)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analog: Adenosylcobalamin (AdoCbl)

| Property | AdoC(βAsp)₂AlaArg6 | Adenosylcobalamin (AdoCbl) |

|---|---|---|

| Core Structure | Cobalt-corrin with βAsp/Ala/Arg | Cobalt-corrin with adenosyl group |

| Hydrophobicity (log KOW) | 3.5 | 2.8 |

| Stability in Water | High (modified side chains) | Moderate (prone to hydrolysis) |

| Biological Role | Synthetic cofactor analog | Natural cofactor for mutases |

| Bioaccumulation Factor | Low (polar residues limit uptake) | Low (water-soluble) |

Key Differences :

- AdoC(βAsp)₂AlaArg6’s β-aspartyl and arginine residues improve solubility and membrane interaction compared to AdoCbl, which lacks these modifications.

- AdoCbl is a natural cofactor for enzymes like methylmalonyl-CoA mutase, while AdoC(βAsp)₂AlaArg6 is engineered for stability in industrial biocatalysis .

Functional Analog: Hydrophobic ADOC Compounds

| Property | AdoC(βAsp)₂AlaArg6 | Hydrophobic ADOC Compounds |

|---|---|---|

| Hydrophobicity (log KOW) | 3.5 | 3–8 (e.g., polyaromatic hydrocarbons) |

| Bioaccumulation | Low | High (10³–10⁸ in lipid membranes) |

| Environmental Impact | Minimal (lab-synthesized) | Toxic to marine microbes |

| Primary Use | Biochemical research | Byproducts of industrial processes |

Key Differences :

- Hydrophobic ADOC compounds (e.g., petroleum derivatives) accumulate in lipid membranes, disrupting microbial communities, whereas AdoC(βAsp)₂AlaArg6’s polar residues minimize bioaccumulation .

- ADOC components from atmospheric deposition or plastic leachates perturb nutrient cycles, unlike AdoC(βAsp)₂AlaArg6, which is designed for controlled laboratory applications .

Research Findings and Implications

- Biochemical Efficacy : AdoC(βAsp)₂AlaArg6 demonstrates 85% catalytic efficiency relative to AdoCbl in mutase assays, with enhanced thermal stability (T50 = 65°C vs. 45°C for AdoCbl) .

- Environmental Fate : Its moderate hydrophobicity and water solubility reduce persistence in ecosystems, contrasting with ADOC’s long-term marine accumulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.